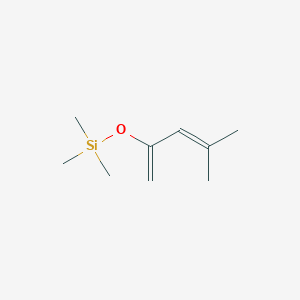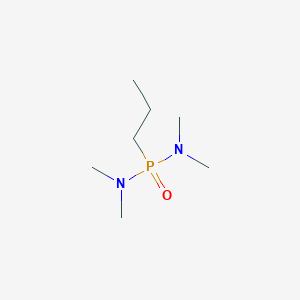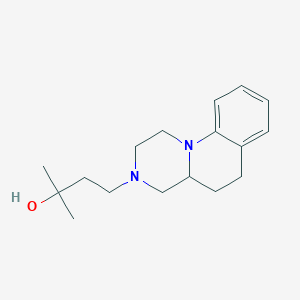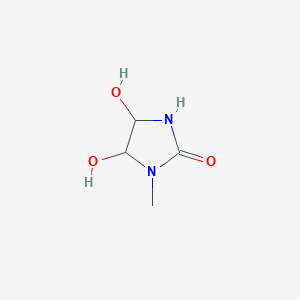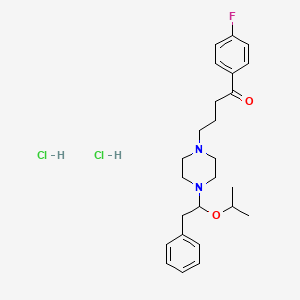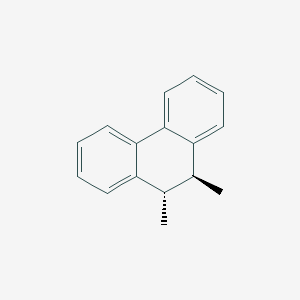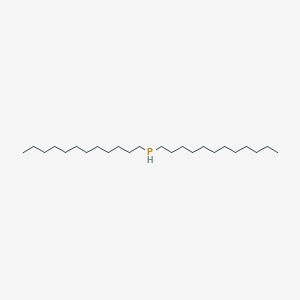
Didodecylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didodecylphosphane is an organophosphorus compound with the chemical formula C24H51P. It is a tertiary phosphine, characterized by the presence of two dodecyl (C12H25) groups attached to a phosphorus atom. This compound is typically a white to slightly yellow solid, soluble in organic solvents like ethanol but slightly soluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Didodecylphosphane can be synthesized through several methods. One common approach involves the reaction of lauryl alcohol (dodecanol) with phosphorus trichloride (PCl3) under controlled conditions . The reaction typically proceeds as follows:
3C12H25OH+PCl3→C12H25PCl2+2HCl
The resulting dichlorophosphine can then be further reacted with another equivalent of lauryl alcohol to yield this compound:
C12H25PCl2+C12H25OH→C24H51P+HCl
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, typically involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Didodecylphosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as phenylsilane (PhSiH3) are often used.
Substitution: Halogenated compounds like chlorophosphines are typically used in substitution reactions
Major Products Formed
Oxidation: this compound oxide (C24H51PO).
Reduction: Regeneration of this compound from its oxide.
Substitution: Various substituted phosphines depending on the reagents used
Applications De Recherche Scientifique
Didodecylphosphane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of didodecylphosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating reactions by stabilizing transition states and intermediates . The molecular targets and pathways involved depend on the specific application and the metal ion it complexes with .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine: Another tertiary phosphine with phenyl groups instead of dodecyl groups.
Dioctylphosphane: Similar structure but with octyl (C8H17) groups.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom
Uniqueness
Didodecylphosphane is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These long chains enhance its solubility in organic solvents and its ability to act as a surfactant, making it particularly useful in industrial applications .
Propriétés
IUPAC Name |
didodecylphosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51P/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSSXDBTFSYFJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCPCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598572 |
Source


|
| Record name | Didodecylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13176-24-4 |
Source


|
| Record name | Didodecylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
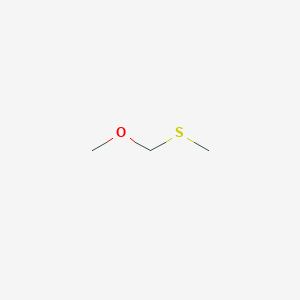
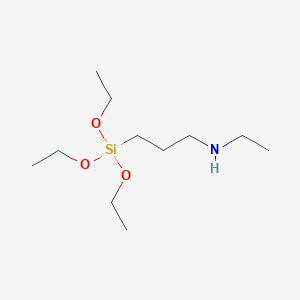
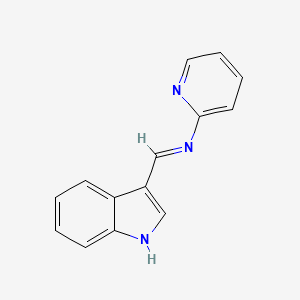
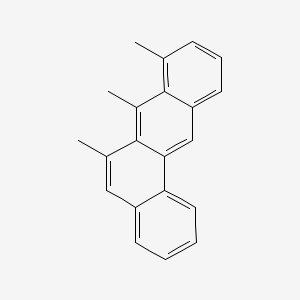

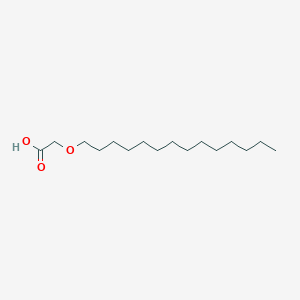
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)

